molecular formula C45H48F3IrN3 B8205455 Ir[p-F(t-Bu)-ppy]3

Ir[p-F(t-Bu)-ppy]3

Cat. No.: B8205455
M. Wt: 880.1 g/mol
InChI Key: RGVRXQPZPHCKET-UHFFFAOYSA-N
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Description

Ir[p-F(t-Bu)-ppy]3 is a complex organometallic compound that has garnered significant interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ir[p-F(t-Bu)-ppy]3 typically involves the coordination of iridium with 4-tert-butyl-2-(4-fluorophenyl)pyridine ligands. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through fractional distillation and storage under nitrogen to protect the compound from degradation .

Chemical Reactions Analysis

Types of Reactions

Ir[p-F(t-Bu)-ppy]3 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of iridium complexes, while substitution reactions can produce a variety of iridium-ligand complexes.

Mechanism of Action

The mechanism of action of Ir[p-F(t-Bu)-ppy]3 involves its interaction with molecular targets through coordination chemistry. The compound can form stable complexes with various ligands, influencing the electronic properties and reactivity of the iridium center. These interactions can modulate pathways involved in catalysis, cellular processes, and therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ir[p-F(t-Bu)-ppy]3 is unique due to its specific ligand arrangement, which imparts distinct electronic and steric properties. These properties make it particularly effective in certain catalytic and photophysical applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

4-tert-butyl-2-(4-fluorophenyl)pyridine;iridium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C15H16FN.Ir/c3*1-15(2,3)12-8-9-17-14(10-12)11-4-6-13(16)7-5-11;/h3*4-10H,1-3H3;
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGVRXQPZPHCKET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC=C1)C2=CC=C(C=C2)F.CC(C)(C)C1=CC(=NC=C1)C2=CC=C(C=C2)F.CC(C)(C)C1=CC(=NC=C1)C2=CC=C(C=C2)F.[Ir]
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H48F3IrN3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

880.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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